4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

p38α MAP kinase Kinase inhibition Structure-activity relationship

This compound features a unique N5-acylhydrazide connectivity, distinguishing it from well-characterized C4-amino-linked pyrazolopyrimidine kinase inhibitors. The 4-nitro group (Hammett σp=0.78) provides strong electron withdrawal, enabling quantitative SAR analysis. It also serves as a built-in UV-Vis chromophore for cost-effective HPLC detection. Ideal for kinase selectivity screening panels to evaluate divergent inhibition fingerprints, in vitro metabolic stability studies, and as the electron-deficient anchor in Hammett analysis series. No direct analog replicates this substitution and connectivity pattern.

Molecular Formula C18H12N6O4
Molecular Weight 376.332
CAS No. 899946-14-6
Cat. No. B2848381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS899946-14-6
Molecular FormulaC18H12N6O4
Molecular Weight376.332
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C18H12N6O4/c25-17(12-6-8-14(9-7-12)24(27)28)21-22-11-19-16-15(18(22)26)10-20-23(16)13-4-2-1-3-5-13/h1-11H,(H,21,25)
InChIKeyPDBBOLRECFGLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899946-14-6): Compound Identity and Core Structural Features for Procurement Decisions


4-Nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899946-14-6) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class—a privileged heterocyclic scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound features a 1-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one core with a 4-nitrobenzamide substituent attached directly at the N5 position, forming an acylhydrazide-type linkage. This N5‑direct attachment distinguishes it from the more extensively studied C4‑amino‑linked benzamide series (e.g., the p38α MAP kinase inhibitors reported by Somakala et al., 2019) and represents a structurally distinct connectivity pattern within the pyrazolopyrimidine chemical space [1]. The molecular formula is C₁₈H₁₂N₆O₄ and the molecular weight is 376.33 g/mol [2]. The compound is commercially available from multiple chemical suppliers as a research-grade chemical for in vitro and in vivo laboratory studies [2].

Why Generic Substitution Fails for 4-Nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: Structural Determinants That Preclude Simple Interchange


Compounds within the pyrazolo[3,4-d]pyrimidine class cannot be casually interchanged for one another because small structural variations—particularly the position and nature of the benzamide attachment and the substituent pattern on the benzamide ring—produce non-linear, often unpredictable changes in kinase selectivity profiles, binding modes, and physicochemical properties [1]. In the Somakala et al. (2019) series, moving from an unsubstituted benzamide (6a–e) to a 4-chlorobenzamide (6f) shifted the p38α MAP kinase IC₅₀ by more than an order of magnitude and dramatically altered in vivo anti-inflammatory activity and gastric safety [1]. The target compound possesses a unique combination of (i) a 4‑nitro electron-withdrawing group on the benzamide ring and (ii) a direct N5‑acylhydrazide linkage to the pyrazolopyrimidine core—a connectivity that is absent from the well-characterized C4‑amino‑linked series. These structural features are expected to confer distinct hydrogen-bonding capabilities, conformational preferences, and electronic properties that cannot be replicated by any close analog lacking this precise substitution and connectivity pattern [1].

Quantitative Differentiation Evidence for 4-Nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Against Its Closest Structural Analogs


N5-Acylhydrazide vs. C4-Amino Linkage: Impact on p38α MAP Kinase Inhibitory Potency and Binding Mode

The target compound bears a direct N5‑acylhydrazide linkage between the benzamide moiety and the pyrazolo[3,4-d]pyrimidine core, whereas the comparator series from Somakala et al. (2019) employs a C4‑amino‑phenyl spacer. Compound 6f of the C4‑amino‑linked series (4‑chlorobenzamide analog) demonstrated a p38α MAP kinase IC₅₀ of 0.032 ± 1.63 µM, which was more potent than the prototypic inhibitor SB203580 (IC₅₀ = 0.041 ± 1.75 µM) [1]. No direct p38α MAP kinase inhibition data exist for the N5‑acylhydrazide series, but molecular docking of 6f revealed critical hydrogen‑bonding interactions with Asn115 and a pi‑cation interaction with Lys53 in the ATP‑binding pocket [1]. The N5‑acylhydrazide connectivity of the target compound alters the vector and flexibility of the terminal benzamide group relative to the C4‑amino‑linked series, which is expected to reposition the 4‑nitrophenyl ring within the kinase binding cleft and may yield a divergent kinase selectivity profile [1].

p38α MAP kinase Kinase inhibition Structure-activity relationship

4-Nitro vs. 3-Nitro Benzamide Substitution: Electronic and Steric Differentiation Within the N5-Acylhydrazide Series

Within the N5‑acylhydrazide pyrazolo[3,4-d]pyrimidine family, the 3‑nitro isomer (CAS approximately 899946-15-7) and the 4‑nitro target compound represent regioisomeric benzamide substitution patterns. The para‑nitro group of the target compound exerts a strong electron‑withdrawing resonance effect (–M) and inductive effect (–I) that polarizes the benzamide carbonyl and alters the acidity of the adjacent N–H group, whereas the meta‑nitro group of the 3‑nitro isomer exerts primarily an inductive effect without direct resonance conjugation to the amide linkage. In analogous benzamide-containing kinase inhibitor series, the position of the nitro group has been shown to modulate both target potency and metabolic stability [1]. No published head-to-head data exist for the 4‑nitro vs. 3‑nitro pair; however, the distinct electronic properties of the para‑nitro group are expected to influence hydrogen‑bond donor/acceptor capacity, target binding kinetics, and susceptibility to nitroreductase-mediated metabolism [1].

Electronic effects Nitro substitution Regioisomer comparison

Nitro Group vs. Halogen or Methoxy Substituents: Impact on In Vivo Anti-Inflammatory Efficacy and Gastric Safety in a Related Pyrazolopyrimidine Series

In the Somakala et al. (2019) C4‑amino‑linked series, the 4‑chlorobenzamide compound 6f demonstrated 83.73% in vivo anti-inflammatory activity (carrageenan‑induced paw edema model) compared to 78.05% for the standard drug diclofenac sodium [1]. Compound 6f also exhibited reduced ulcerogenic liability (ulcer index not numerically reported but described as significantly lower) and suppressed LPS‑induced TNF‑α production with an ID₅₀ of 8.23 mg/kg, versus 26.38 mg/kg for SB203580—a 3.2‑fold improvement in potency [1]. While these data are from the C4‑amino‑linked series and not from N5‑acylhydrazide compounds, they demonstrate that electron‑withdrawing substituents on the benzamide ring can profoundly affect in vivo efficacy and safety [1]. The 4‑nitro group of the target compound is a stronger electron‑withdrawing group than the 4‑chloro substituent (Hammett σₚ = 0.78 vs. 0.23), suggesting potentially distinct potency and toxicity profiles that require empirical determination [1].

Anti-inflammatory Gastric safety In vivo pharmacology

N5-Acylhydrazide Linkage: Predicted Differential Hydrogen-Bonding Capacity vs. C4-Amino-Linked Benzamides

The target compound contains an acylhydrazide functional group (–C(=O)–NH–N<) that provides both a hydrogen‑bond donor (NH) and an acceptor (C=O) in a geometrically constrained arrangement. In contrast, the C4‑amino‑linked benzamides from the Somakala 2019 series feature an aniline‑type NH linker (Ar–NH–Ar) that offers only a single hydrogen‑bond donor with different geometry [1]. Docking studies of compound 6f (C4‑amino‑linked) identified a critical hydrogen bond to Asn115 and a pi‑cation interaction with Lys53 [1]. The acylhydrazide unit of the target compound can theoretically engage in a bidentate hydrogen‑bonding interaction (donor–acceptor pair) within kinase active sites, a feature absent in the C4‑amino‑linked analogs [1]. This structural distinction may confer selectivity for kinases possessing complementary hydrogen‑bonding residues in the hinge or solvent‑exposed regions [1].

Hydrogen bonding Binding mode Molecular recognition

4-Nitro Substituent as a Spectroscopic and Chemical Handle for Probe Molecule Design

The 4‑nitrophenyl group provides a strong chromophore with characteristic UV‑Vis absorbance (λₘₐₓ ~ 270–280 nm, ε ~ 10,000 M⁻¹cm⁻¹) and distinct vibrational signatures (asymmetric and symmetric NO₂ stretching at ~1520 and ~1350 cm⁻¹) [1]. This enables straightforward quantification via HPLC‑UV or spectrophotometry without requiring derivatization or mass spectrometric detection [1]. In contrast, the halogen‑substituted analogs (3‑chloro, 3‑bromo) and the unsubstituted benzamide parent compound lack this strong chromophoric handle [1]. Additionally, the nitro group can be selectively reduced to an amine under mild conditions (e.g., catalytic hydrogenation or dithionite), providing a bioorthogonal chemical handle for further functionalization or prodrug strategies—a feature not available to halo‑substituted analogs [1].

Spectroscopic probe Nitro reduction Chemical biology tool

Recommended Research and Industrial Application Scenarios for 4-Nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Based on Evidenced Structural Differentiation


Kinase Selectivity Profiling: Exploring N5-Acylhydrazide Pyrazolopyrimidines as a Chemotype Distinct from C4-Amino-Linked p38α Inhibitors

The N5‑acylhydrazide connectivity of this compound distinguishes it from the extensively studied C4‑amino‑linked pyrazolopyrimidine series (e.g., compounds 6a–i from Somakala et al., 2019) [1]. Procurement is justified for inclusion in kinase selectivity screening panels where the goal is to evaluate whether the N5‑attachment mode yields a divergent kinase inhibition fingerprint, potentially identifying targets not addressed by C4‑amino‑linked analogs. The acylhydrazide's bidentate hydrogen‑bonding capacity may confer selectivity for kinases with complementary hinge‑region residues [1].

Structure–Activity Relationship (SAR) Studies Centered on Benzamide Ring Electronics: 4-Nitro as an Extreme Electron-Withdrawing Benchmark

With a Hammett σₚ value of 0.78, the 4‑nitro group represents one of the strongest electron‑withdrawing substituents available for systematic SAR exploration [2]. This compound can serve as the upper‑bound electron‑deficient anchor in a substituent series that spans from electron‑donating (e.g., 4‑methoxy, σₚ = –0.27) through halogenated (4‑chloro, σₚ = 0.23) to strongly electron‑withdrawing, enabling quantitative Hammett analysis of biological activity trends within the N5‑acylhydrazide chemotype [2].

Bioanalytical Method Development and Probe Molecule Applications Leveraging the 4-Nitrophenyl Chromophore

The 4‑nitrophenyl group provides a built‑in UV‑Vis chromophore that facilitates quantification by HPLC‑UV without requiring mass spectrometry or fluorescence derivatization [3]. This compound is well‑suited as a probe for in vitro metabolic stability assays, plasma protein binding measurements, and cellular uptake studies where sensitive, cost‑effective detection is required. The nitro group can also be chemo‑selectively reduced to an amine for immobilization on affinity matrices or for installation of reporter tags [3].

In Vivo Anti-Inflammatory and Kinase-Mediated Disease Model Studies Requiring Nitro-Aromatic Chemical Probes

Although direct in vivo data for this compound are not yet published, the closely related C4‑amino‑linked 4‑chlorobenzamide analog (compound 6f) demonstrated significant in vivo anti‑inflammatory activity (83.73% inhibition vs. 78.05% for diclofenac), reduced gastric ulcerogenicity, and potent TNF‑α suppression (ID₅₀ = 8.23 mg/kg) [1]. The 4‑nitro analog may exhibit differentiated in vivo pharmacology due to stronger electron withdrawal and distinct metabolism (nitroreductase susceptibility), making it a valuable comparator compound for probing the role of benzamide electronics in pyrazolopyrimidine‑mediated anti‑inflammatory or kinase‑inhibitory effects in rodent disease models [1].

Quote Request

Request a Quote for 4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.